molecular formula C18H18N4O4 B12883206 N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 61621-05-4

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12883206
CAS No.: 61621-05-4
M. Wt: 354.4 g/mol
InChI Key: XRNIVEDKLFTPPG-UHFFFAOYSA-N
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Description

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitrofuran group, a phenyl group, and a butyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Nitrofuran Group: The nitrofuran group is introduced via nitration of a furan ring, followed by coupling with the pyrazole ring.

    Attachment of the Butyl Group: The butyl group is attached through an alkylation reaction using butyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-3-(5-nitrofuran-2-yl)prop-2-enamide
  • N-Hexyl-3-(5-nitrofuran-2-yl)prop-2-enamide
  • N-Butyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide

Uniqueness

N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61621-05-4

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-butyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-2-3-11-19-18(23)14-12-21(13-7-5-4-6-8-13)20-17(14)15-9-10-16(26-15)22(24)25/h4-10,12H,2-3,11H2,1H3,(H,19,23)

InChI Key

XRNIVEDKLFTPPG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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